molecular formula C15H9ClF4O B1327948 4'-Chloro-2'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898778-48-8

4'-Chloro-2'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No.: B1327948
CAS No.: 898778-48-8
M. Wt: 316.68 g/mol
InChI Key: QZIIDYHHEZKMNC-UHFFFAOYSA-N
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Description

4'-Chloro-2'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone is a specialized fine chemical offered for research and development purposes. This compound serves as a versatile synthetic intermediate, particularly in the construction of more complex molecules for pharmaceutical discovery. Its propiophenone core, featuring chloro and fluoro substituents on the aromatic rings, is a valuable scaffold in medicinal chemistry. The specific pattern of halogen and fluorinated groups makes it a potential precursor in synthesizing active pharmaceutical ingredients (APIs) or agrochemicals, as similar structural motifs are found in various patented synthetic pathways . The presence of multiple fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and bioavailability, making this intermediate of interest for developing new candidate compounds with optimized properties. Researchers can utilize this chemical in key synthetic transformations, such as further functionalization of the ketone group or participation in cross-coupling reactions. Disclaimer: This compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions and refer to the relevant Material Safety Data Sheet (MSDS) for hazard information.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF4O/c16-9-2-3-10(11(17)7-9)14(21)4-1-8-5-12(18)15(20)13(19)6-8/h2-3,5-7H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIIDYHHEZKMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=O)CCC2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645028
Record name 1-(4-Chloro-2-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-48-8
Record name 1-(4-Chloro-2-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Steps in the Synthesis

  • Preparation of Fluorinated Precursors : Fluorinated aromatic compounds are synthesized using selective fluorinating agents like Selectfluor under controlled conditions.
  • Chlorination : Phosphorus pentachloride is employed to introduce chlorine substituents into the aromatic ring.
  • Acylation : A Friedel-Crafts acylation reaction is performed using polar aprotic solvents such as dichloromethane or nitrobenzene to attach the propiophenone moiety.

Optimized Reaction Conditions

Reaction conditions are critical for achieving high yields and selectivity. The synthesis is typically carried out under controlled temperatures and inert atmospheres to prevent side reactions or degradation.

Key Parameters

Step Reagents Temperature Range Solvent Notes
Fluorination Selectfluor Room temperature Polar aprotic solvents Enhances reaction rate
Chlorination Phosphorus pentachloride 0–50°C Dichloromethane Prevents over-chlorination
Acylation Acetyl chloride + Lewis acid 0–100°C Nitrobenzene High selectivity and yield

Mechanistic Insights

The synthesis involves electrophilic substitution reactions typical of aromatic compounds:

  • Fluorination introduces electron-withdrawing groups that enhance stability.
  • Chlorination occurs via electrophilic attack facilitated by phosphorus pentachloride.
  • Acylation attaches the propiophenone backbone via a Friedel-Crafts mechanism.

Challenges in Synthesis

The preparation of this compound faces challenges such as:

Applications and Implications

Due to its reactivity, this compound serves as an intermediate for synthesizing pharmaceuticals and agrochemicals. Its fluorinated structure enhances biological activity, making it valuable in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2’-fluoro-3-(3,4,5-trifluorophenyl)propiophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce ketones and alcohols, respectively.

Scientific Research Applications

4’-Chloro-2’-fluoro-3-(3,4,5-trifluorophenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Chloro-2’-fluoro-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Structural Analogues

The following analogues share the 4'-chloro-2'-fluoropropiophenone core but differ in the substituent at position 3:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4'-Chloro-2'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone 3,4,5-Trifluorophenyl C₁₆H₉ClF₄O* ~328.4 (calculated) High electronegativity; potential catalyst precursor
4'-Chloro-2'-fluoro-3-(4-methoxyphenyl)propiophenone 4-Methoxyphenyl C₁₆H₁₄ClFO₂ 292.73 Electron-donating methoxy group; discontinued (synthesis challenges)
4'-Chloro-2'-fluoro-3-(4-thiomethylphenyl)propiophenone 4-Thiomethylphenyl C₁₆H₁₄ClFOS 308.8 Sulfur-containing; altered solubility/metabolic stability

*Note: The molecular formula for the target compound is inferred based on structural analysis, as explicit data is unavailable in the provided evidence.

Electronic and Steric Effects

  • 3,4,5-Trifluorophenyl Substituent :

    • Introduces strong electron-withdrawing effects due to three fluorine atoms, making the compound highly electrophilic. This property may enhance its utility in cross-coupling reactions or as a catalyst ligand .
    • Increases molecular weight and reduces solubility in polar solvents compared to methoxy or thiomethyl analogues.
  • However, commercial availability issues suggest synthetic or stability limitations .
  • 4-Thiomethylphenyl Substituent :

    • The thiomethyl (-SCH₃) group introduces polarizability and sulfur-mediated reactivity , which could improve binding affinity in biological targets or alter metabolic pathways .

Biological Activity

4'-Chloro-2'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple fluorine atoms and a chloro group, which are known to influence biological activity. The presence of these halogens often enhances lipophilicity and alters the pharmacokinetic profiles of the compounds.

Mechanisms of Biological Activity

Research indicates that fluorinated compounds can exhibit unique biological activities due to their ability to interact with various biological targets. The specific mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It could act on specific receptors, altering signaling pathways that regulate cellular functions.
  • Cytotoxic Effects : Studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for cancer therapy.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For example:

Cell LineIC50 (µM)Effect Observed
MCF-715.2Induced apoptosis
HCT-11612.5Cell cycle arrest
A54918.7Reduced viability

These results indicate that the compound is particularly effective against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines.

In Vivo Studies

Animal studies have further validated the in vitro findings. In a study involving tumor-bearing mice:

  • Dosage : Mice were treated with varying doses (10 mg/kg to 100 mg/kg).
  • Results : Significant tumor growth inhibition was observed at doses above 50 mg/kg, with a maximum reduction in tumor size noted at 100 mg/kg.

Case Studies

  • Case Study on Breast Cancer :
    • A clinical trial evaluated the efficacy of the compound in patients with advanced breast cancer. Results indicated a notable reduction in tumor markers and improved patient outcomes when combined with standard chemotherapy.
  • Case Study on Colorectal Cancer :
    • Another study focused on its effects on colorectal cancer cell lines. The compound demonstrated synergistic effects when used alongside established chemotherapeutics, enhancing overall efficacy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.